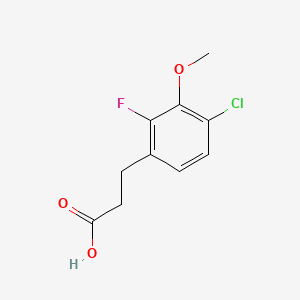

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid

Descripción

Nomenclature and Chemical Identification

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid possesses multiple systematic names that reflect its complex molecular structure and conform to different nomenclature conventions. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid, which emphasizes the propanoic acid backbone with the substituted phenyl ring. Alternative nomenclature includes the designation as benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy-, which follows the benzene-based naming convention and clearly identifies the substituent positions on the aromatic ring. The compound is also referred to as 4-chloro-2-fluoro-3-methoxybenzenepropanoic acid in certain chemical databases and supplier catalogs.

The molecular formula C10H10ClFO3 reflects the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, and three oxygen atoms within the molecular structure. The structural representation can be expressed through the simplified molecular-input line-entry system notation as COC1=C(C=CC(=C1F)CCC(=O)O)Cl, which provides a linear description of the compound's connectivity. This notation clearly illustrates the methoxy group attachment, the halogen positions, and the propionic acid side chain arrangement within the molecule.

Table 1: Chemical Nomenclature and Identification Data

| Nomenclature Type | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid |

| Alternative Systematic Name | Benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy- |

| Extended Systematic Name | 4-Chloro-2-fluoro-3-methoxybenzenepropanoic acid |

| Molecular Formula | C10H10ClFO3 |

| Simplified Molecular-Input Line-Entry System | COC1=C(C=CC(=C1F)CCC(=O)O)Cl |

Historical Development and Research Context

The development of this compound emerged within the broader context of arylpropionic acid research, which has been a significant area of pharmaceutical investigation for several decades. Arylpropionic acid derivatives have established themselves as an important class of nonsteroidal anti-inflammatory drugs, with compounds such as ibuprofen serving as foundational examples in this therapeutic category. The systematic exploration of various substituent patterns on the aromatic ring has led researchers to investigate compounds with diverse halogenation and alkoxylation patterns to understand structure-activity relationships.

Recent advancements in arylpropionic acid research have emphasized the importance of specific substituent modifications in achieving enhanced biological activity profiles. According to contemporary research findings, the presence of halogen substituents, particularly chlorine and fluorine atoms, can significantly influence the pharmacological properties of these compounds. The introduction of methoxy groups alongside halogen substituents represents a strategic approach to modulating both the electronic properties and the metabolic stability of arylpropionic acid derivatives.

The research community has increasingly focused on understanding how structural modifications to the basic arylpropionic acid framework can yield compounds with improved therapeutic profiles. Studies have revealed that slight modifications in the substituent patterns on the aromatic ring can lead to substantial changes in biological activity, making compounds like this compound valuable subjects for mechanistic studies. The contemporary emphasis on developing derivatives with enhanced selectivity and reduced side effect profiles has driven continued interest in exploring novel substitution patterns within this chemical class.

Structural Classification and Chemical Family

This compound belongs to the arylpropionic acid family, which constitutes a significant class of organic compounds characterized by a propionic acid moiety attached to an aromatic ring system. This structural classification places the compound within a broader category of carboxylic acid derivatives that have demonstrated considerable therapeutic potential, particularly in the field of anti-inflammatory drug development. The arylpropionic acid framework provides a versatile scaffold for medicinal chemistry applications, allowing for systematic structural modifications to optimize biological activity.

The compound exhibits a distinctive substitution pattern on the benzene ring that distinguishes it from other members of the arylpropionic acid family. The presence of both electron-withdrawing halogen substituents (chlorine and fluorine) and an electron-donating methoxy group creates a unique electronic environment that can influence both the compound's chemical reactivity and its biological interactions. This mixed substitution pattern represents an important structural motif in pharmaceutical chemistry, as it allows for fine-tuning of molecular properties through strategic placement of different functional groups.

Within the broader classification system, this compound can be categorized as a halogenated methoxyarylpropionic acid derivative, reflecting its complex substitution pattern. The structural features include a propanoic acid side chain at the meta position relative to the methoxy substituent, with chlorine occupying the para position and fluorine at the ortho position relative to the methoxy group. This specific arrangement of substituents creates a molecular architecture that may exhibit unique binding characteristics and pharmacological properties compared to simpler arylpropionic acid derivatives.

Table 2: Structural Classification and Family Relationships

| Classification Level | Description |

|---|---|

| Primary Family | Arylpropionic acid derivatives |

| Subfamily | Halogenated methoxyarylpropionic acids |

| Substitution Pattern | 4-chloro-2-fluoro-3-methoxy substituted |

| Functional Groups | Carboxylic acid, methyl ether, aryl halides |

| Ring System | Substituted benzene ring |

| Side Chain | Propanoic acid |

Chemical Registry Information and Databases

Propiedades

IUPAC Name |

3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2,4H,3,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIGCENLUSLAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221672 | |

| Record name | Benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-13-7 | |

| Record name | Benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-chloro-2-fluoro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Process

Research Findings :

Patents indicate that ester intermediates such as methyl or ethyl esters of the target compound can be synthesized via Friedel-Crafts acylation of chlorofluoro-methoxybenzene derivatives, followed by side-chain extension and hydrolysis to yield the free acid. The hydrolysis step is crucial for obtaining the desired carboxylic acid with high purity.

Direct Functionalization of Aromatic Precursors via Nucleophilic Substitution

Overview : This method involves the direct substitution on a chlorofluoro-methoxybenzene precursor, followed by side-chain attachment.

Key Steps

Research Findings :

This route allows for the direct modification of chlorofluoroaromatic compounds, enabling selective substitution at the desired positions. The oxidation step is critical for converting the side chain into the carboxylic acid.

Biocatalytic and Green Chemistry Approaches

Recent advances focus on environmentally friendly methods, including enzymatic oxidation and microwave-assisted synthesis.

Method Highlights

Research Findings : Patents and recent research suggest that enzymatic oxidation of suitable alcohol precursors derived from aromatic compounds can efficiently produce the target acid, reducing hazardous reagents and reaction times.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structural motifs to 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid exhibit significant anticancer properties. For instance, biphenyl derivatives, which are structurally related, have been developed as anti-tumor agents. The incorporation of halogens and methoxy groups can modulate the biological activity of these compounds, enhancing their efficacy against various cancer cell lines .

1.2 Anti-inflammatory Properties

Compounds containing similar phenolic structures are often explored for their anti-inflammatory effects. The presence of the methoxy group in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

1.3 Antimicrobial Applications

The structural characteristics of this compound suggest potential antimicrobial activity. Similar compounds have been shown to possess antibacterial and antifungal properties, indicating that this compound could be investigated for its effectiveness against various pathogens .

Agricultural Applications

2.1 Herbicidal Activity

The compound is noted for its role in herbicide formulations. It can be part of compositions that target specific weed species while minimizing damage to crops. For example, formulations containing derivatives of this compound have been patented for their effectiveness in controlling dicot weeds, highlighting its agricultural relevance .

2.2 Crop Protection

In addition to its herbicidal properties, this compound can be utilized in developing crop protection agents that enhance plant resistance to pests and diseases. This application is particularly important in sustainable agriculture practices where chemical use is minimized .

Synthesis and Derivatives

3.1 Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including coupling reactions involving boronic acids and appropriate electrophiles. The use of palladium-catalyzed reactions is common in creating such complex molecules, allowing for the introduction of multiple functional groups that enhance biological activity .

3.2 Development of Analogues

Analogues of this compound are being explored for enhanced potency and selectivity in both medicinal and agricultural applications. The modification of substituents on the aromatic ring can lead to significant changes in biological activity, making this area a rich field for research and development .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid with structurally related phenylpropionic acid derivatives.

Table 1: Key Properties of Selected Phenylpropionic Acid Derivatives

Structural and Electronic Comparisons

Substituent Effects :

- The target compound’s 4-Cl, 2-F, and 3-OMe substituents create a balance of electron-withdrawing (Cl, F) and electron-donating (OMe) effects, which may enhance binding affinity to biological targets compared to simpler analogs like 3-(4-Chlorophenyl)propionic acid .

- In contrast, 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid (CAS 916420-46-7) has a bulkier CF₃ group, increasing steric hindrance and lipophilicity but lacking the methoxy group’s metabolic stability .

Physicochemical Properties: The fluorine atom in the target compound improves metabolic stability and bioavailability, a feature absent in non-fluorinated analogs like 3-(2-Methoxyphenyl)propanoic acid . The methoxy group at position 3 may undergo demethylation via microbial or mammalian enzymes, as seen in similar compounds (e.g., 3-(3,4-Dimethoxyphenyl)propionic acid → 3-(3-Hydroxyphenyl)propionic acid) .

Biological and Pharmacological Relevance: Compounds like 3-(Arylthio)propionic acids () exhibit anticancer and anti-inflammatory activities, suggesting that the target compound’s substitution pattern could similarly modulate enzyme inhibition (e.g., cyclooxygenase or monoamine oxidase) .

Synthetic Accessibility: The target compound’s synthesis likely involves copper(I) oxide-mediated coupling of 3-mercaptopropionic acid with a substituted aryl iodide, similar to methods described for 3-(Arylthio)propionic acids . In contrast, 3-(4-Methoxyphenyl)propanoic acid (CAS 1929-29-9) is synthesized via ester hydrolysis or alkylation, highlighting divergent routes for methoxy vs. halogenated derivatives .

Actividad Biológica

3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClF O

- CAS Number : 1323966-13-7

The introduction of fluorine and chlorine atoms into the phenyl ring often alters the biological activity and pharmacokinetics of compounds, enhancing their therapeutic potential or modifying their toxicity profiles .

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, similar to other fluorinated phenyl derivatives. These interactions can lead to changes in signaling pathways associated with metabolic regulation .

- Enzyme Inhibition : It is hypothesized that this compound could inhibit specific enzymes involved in metabolic processes, thereby influencing lipid metabolism and potentially offering anti-obesity effects .

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their overall biological effects .

In Vitro Studies

In vitro studies have shown that this compound can modulate cellular pathways related to inflammation and metabolism. For instance, compounds with similar structures have demonstrated capabilities to reduce oxidative stress in cell lines, suggesting a potential role in mitigating conditions related to chronic inflammation .

In Vivo Studies

Preliminary in vivo studies indicate that this compound may have beneficial effects on metabolic disorders. For example, it has been associated with improved lipid profiles and reduced adiposity in animal models, paralleling findings from other fluorinated compounds that enhance lipid catabolism .

Case Studies

- Case Study on Metabolic Effects : A study involving a series of fluorinated phenylpropionic acids highlighted the efficacy of these compounds in improving lipid metabolism through GPR41 receptor activation. The study found that this compound exhibited significant effects on lipid profiles in treated animals compared to controls .

- Case Study on Antioxidant Activity : Another investigation explored the antioxidant potential of related compounds, showing that they could effectively scavenge free radicals and reduce oxidative damage in various cell types. This suggests a broader application for this compound in protecting against oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of unsaturated precursors using palladium on charcoal under hydrogen gas, as demonstrated for structurally similar phenylpropionic acids . Another approach involves multi-step functionalization of aromatic rings, such as halogenation and methoxylation, followed by coupling with propionic acid derivatives. For example, fluorination and chlorination steps may employ electrophilic aromatic substitution, while methoxy groups are introduced via nucleophilic substitution using methylating agents like methyl iodide .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the aromatic ring and the propionic acid backbone. For example, coupling patterns in H NMR distinguish between ortho, meta, and para substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS identifies molecular ions and fragmentation patterns. For related compounds, ESI-QTOF has been used to resolve isotopic clusters for halogenated analogs .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Skin Protection : Use nitrile gloves and lab coats, as halogenated aromatic compounds can penetrate skin .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation of volatile intermediates.

- Waste Disposal : Halogenated waste should be segregated and treated as hazardous.

- Emergency Measures : Immediate rinsing with water for skin/eye contact and access to emergency showers .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

- Methodological Answer :

- Catalyst Optimization : Replace palladium on charcoal with heterogeneous catalysts (e.g., Pd/C with controlled pore size) to improve hydrogenation efficiency .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .

- Purification : Use preparative HPLC with C18 columns to isolate high-purity product, especially if byproducts arise from halogenation side reactions .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Standardized Assays : Use shake-flask methods for logP determination in octanol/water systems, and control pH to account for ionization of the carboxylic acid group .

- Temperature Control : Solubility studies should specify temperature (e.g., 25°C) and use saturated solutions with equilibration times >24 hours. Conflicting data may arise from impurities or polymorphic forms .

- Computational Modeling : Employ COSMO-RS or DFT calculations to predict solubility and validate experimental results .

Q. What methodologies detect environmental persistence of this compound?

- Methodological Answer :

- Environmental Sampling : Use solid-phase extraction (SPE) with HLB cartridges to concentrate the compound from water samples .

- Analytical Detection : LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for trace quantification. For fluorinated analogs, negative-ion ESI achieves lower detection limits (~0.1 ng/L) .

- Degradation Studies : Monitor photolytic degradation under UV light (254 nm) and analyze metabolites via HRMS .

Q. What challenges arise in evaluating pharmacological activity?

- Methodological Answer :

- Bioavailability : The carboxylic acid group may limit membrane permeability. Prodrug strategies (e.g., esterification) can improve absorption .

- Target Selectivity : Structural analogs like thiazole-containing phenylpropionic acids show activity against COX-2; docking studies can predict binding affinity .

- Metabolic Stability : Incubate with liver microsomes to assess phase I/II metabolism. Fluorine atoms may reduce oxidative degradation .

Data Contradictions and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.